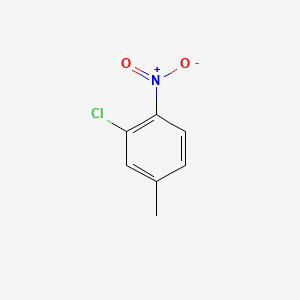

3-Chloro-4-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSQRFPDZCBVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192228 | |

| Record name | 3-Chloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38939-88-7 | |

| Record name | 2-Chloro-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038939887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSC68C64BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloro-4-nitrotoluene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-nitrotoluene (CAS No: 38939-8-7), a key intermediate in various organic syntheses. This document collates critical data, details experimental protocols, and presents visual workflows to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as 2-chloro-4-methyl-1-nitrobenzene, is a light yellow, solid organic compound.[1] Its molecular structure, featuring a chlorinated and nitro-substituted aromatic ring, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Identifier and Structural Information

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-methyl-1-nitrobenzene | [2] |

| CAS Number | 38939-88-7 | [1][3][4][5] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][5][6] |

| Molecular Weight | 171.58 g/mol | [1][2][3][6] |

| InChI Key | KGSQRFPDZCBVBS-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl | [2] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Appearance | Solid | Ambient | [7] |

| Melting Point | 24-28 °C | [1][7][8] | |

| Boiling Point | 219 °C | (lit.) | [7][8] |

| 273.4 ± 20.0 °C | at 760 mmHg | [1] | |

| Density | 1.3 ± 0.1 g/cm³ | [1] | |

| Refractive Index | 1.564 | n20/D (lit.) | [7][8] |

| 1.570 | [1] | ||

| Flash Point | 119.1 ± 21.8 °C | [1] | |

| Vapor Pressure | 0.0 ± 0.5 mmHg | at 25 °C | [1] |

| LogP | 2.84 | [4] |

Chemical Reactivity and Stability

Stability: The compound is stable under normal conditions but is hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from moisture.[9]

Reactivity: this compound's reactivity is primarily dictated by its nitro and chloro substituents on the toluene (B28343) ring.

-

Nucleophilic Substitution: The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution reactions.[1]

-

Reduction: The nitro group can be readily reduced to an amine (NH₂) group, a common transformation in the synthesis of more complex molecules.[1] This reaction is fundamental for creating derivatives used in drug development. However, care must be taken as the chlorine atom, being ortho to the nitro group, can also be reactive and potentially reduced off during the process.[10]

-

Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.

The diagram below illustrates the key reactivity sites of the molecule.

Caption: Key reaction pathways for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are two cited experimental protocols.

Protocol 1: Halogenation via Decarboxylation

This method synthesizes the target compound from 5-methyl-2-nitrobenzoic acid.[8][11]

Materials and Reagents:

-

5-methyl-2-nitrobenzoic acid (substrate)

-

Silver sulfate (B86663) (Ag₂SO₄)

-

Copper (II) acetate (B1210297) (Cu(OAc)₂)

-

2,9-dimethyl-1,10-o-phenanthroline (ligand)

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (B87167) (DMSO) (solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk reaction tube equipped with a magnetic stirrer, sequentially add:

-

Silver sulfate (6.2 mg)

-

Copper acetate (36.3 mg)

-

2,9-dimethyl-1,10-o-phenanthroline (12.5 mg)

-

5-methyl-2-nitrobenzoic acid (36.2 mg)

-

Sodium chloride (17.5 mg)

-

-

Heat the reaction mixture in an oil bath to 160 °C and stir for 24 hours under an oxygen (O₂) atmosphere.[8][11]

-

After completion, quench the reaction by adding distilled water.[8][11]

-

Perform three extractions with ethyl acetate (10 mL each).[8][11]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[8][11]

Reported Yield: 43% (14.8 mg).[8][11]

Protocol 2: Nitration of 3-Chlorotoluene (B144806)

This protocol describes the synthesis via electrophilic aromatic substitution.[11]

Materials and Reagents:

-

3-chlorotoluene

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice acetic acid

-

Ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL).[11]

-

Slowly add this solution to concentrated nitric acid (16 mL) at 0 °C.[11]

-

Stir the resulting mixture for 24 hours, allowing it to gradually reach room temperature.[11]

-

Pour the reaction mixture into ice-water and partition between water and ether.[11]

-

Separate the aqueous phase. Combine the organic extracts after washing with water and brine.[11]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate under vacuum.[11]

-

The resulting yellow oily residue is purified by column chromatography to isolate this compound.[11]

Reported Yield: 14% (1.22 g).[11]

The following diagram illustrates the workflow for the nitration of 3-chlorotoluene.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Information

Spectral data is essential for the identification and characterization of this compound.

-

¹H NMR (400MHz, CDCl₃): δ 7.81 (d, J=8.3Hz, 1H), 7.35 (s, 1H), 7.19 (d, J=8.2Hz, 1H), 2.42 (s, 3H).[11]

-

¹³C NMR (100MHz, CDCl₃): δ 144.7, 132.2, 128.1, 127.1, 125.7, 21.1.[11]

-

Infrared (IR) Spectrum: The NIST Chemistry WebBook provides gas-phase IR spectral data for this compound.[3] PubChem also lists FTIR spectra obtained via film and vapor phase techniques.[2]

Safety and Handling

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2][9]

-

Causes skin and serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95, US).[7][9]

-

Handle in a well-ventilated area.[9]

-

Store in a dry, cool, well-ventilated place in a tightly closed container.[9]

-

Incompatible with strong oxidizing agents.[9]

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H6ClNO2 | CID 123478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound 97 38939-88-7 [sigmaaldrich.com]

- 8. This compound | 38939-88-7 [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3-Chloro-4-nitrotoluene (CAS: 38939-88-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-nitrotoluene (CAS Number: 38939-88-7), a key chemical intermediate in various synthetic processes. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, presenting a valuable resource for professionals in organic chemistry and drug development.

Core Chemical Data

This compound, also known by synonyms such as Benzene, 2-chloro-4-methyl-1-nitro-, is an organic compound with the chemical formula C₇H₆ClNO₂.[1] It plays a significant role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The nitro group can be reduced to an amine, providing a pathway to a variety of derivatives essential for developing active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 38939-88-7 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.581 g/mol | [1] |

| Melting Point | 24-28 °C (lit.) | [4] |

| Boiling Point | 219 °C (lit.) | [4] |

| Refractive Index | n20/D 1.564 (lit.) | [4] |

| Appearance | Solid |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectrum Type | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ 7.81 (d, J=8.3Hz, 1H), 7.35 (s, 1H), 7.19 (d, J=8.2Hz, 1H), 2.42 (s, 3H) | [5] |

| ¹³C NMR (100MHz, CDCl₃) | δ 144.7, 132.2, 128.1, 127.1, 125.7, 21.1 | [5] |

| Infrared (IR) Spectrum | A gas-phase IR spectrum is available through the NIST WebBook. | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through various chemical reactions. Two detailed experimental protocols are provided below.

Synthesis from 5-Methyl-2-nitrobenzoic Acid

This method involves a copper-catalyzed decarboxylative chlorination.

Experimental Protocol:

-

To a reaction tube equipped with a magnetic stirrer, add silver sulfate (B86663) (Ag₂SO₄, 6.2 mg), copper acetate (B1210297) (Cu(OAc)₂, 36.3 mg), 2,9-dimethyl-1,10-phenanthroline (12.5 mg), 5-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (NaCl, 17.5 mg).[4]

-

Add dimethyl sulfoxide (B87167) (DMSO, 4 mL) as the solvent.[4]

-

Heat the reaction mixture in an oil bath at 160 °C and stir for 24 hours under an oxygen (O₂) atmosphere.[4]

-

After completion, quench the reaction by adding a suitable amount of distilled water.[4]

-

Extract the aqueous phase three times with ethyl acetate (10 mL each).[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[4]

-

This protocol reportedly yields 14.8 mg (43%) of this compound.[4]

Synthesis from 3-Chlorotoluene (B144806)

This protocol involves the nitration of 3-chlorotoluene.

Experimental Protocol:

-

Prepare a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL).[5]

-

Slowly add this solution to concentrated nitric acid (16 mL) at 0 °C.[5]

-

Stir the resulting mixture for 24 hours, allowing the temperature to rise to room temperature.[5]

-

Pour the reaction mixture into ice-water and partition between water and ether.[5]

-

Separate the aqueous phase. Wash the combined organic extracts with water and brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate under vacuum.[5]

-

Purify the resulting yellow oily residue by short silica (B1680970) gel column chromatography followed by rapid column chromatography to obtain the product.[5]

-

This method yields 1.22 g (14%) of this compound along with 3.39 g (39%) of 4-chloro-2-methyl-1-nitrobenzene.[5]

Safety and Handling

This compound is classified as acutely toxic if swallowed and is harmful in contact with skin or if inhaled.[6] It also causes skin and serious eye irritation.[6]

Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - (single exposure) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment:

-

Eye Protection: Eyeshields or safety goggles.

-

Hand Protection: Protective gloves.[6]

-

Skin and Body Protection: Appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended. In case of insufficient ventilation, use a suitable respirator.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water.[6]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] Its chemical structure, featuring both a chloro and a nitro group on a toluene (B28343) backbone, allows for a range of chemical transformations. The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules.[3] This transformation opens up pathways for the synthesis of a wide array of derivatives, making it a valuable starting material in drug discovery and development programs.[3]

References

IUPAC name for 3-Chloro-4-nitrotoluene

An In-depth Technical Guide to 2-Chloro-4-methyl-1-nitrobenzene

This technical guide provides a comprehensive overview of 2-chloro-4-methyl-1-nitrobenzene, commonly known as 3-chloro-4-nitrotoluene, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, experimental protocols for its synthesis and analysis, and its applications in scientific research.

Chemical Identity and Properties

The compound commonly referred to as this compound has the systematic IUPAC name of 2-chloro-4-methyl-1-nitrobenzene[1][2].

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-4-methyl-1-nitrobenzene[1][2] |

| Common Name | This compound[1][3][4] |

| CAS Number | 38939-88-7[1][2][3] |

| Molecular Formula | C7H6ClNO2[1][2][3] |

| SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl[1] |

| InChI | InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 171.58 g/mol [1][3] |

| Appearance | Solid[3] |

| Melting Point | 24-28 °C[3][4] |

| Boiling Point | 219 °C[3][4] |

| Refractive Index | n20/D 1.564[3] |

Experimental Protocols

Synthesis of 2-chloro-4-methyl-1-nitrobenzene

A documented method for the synthesis of 2-chloro-4-methyl-1-nitrobenzene involves the reaction of 5-methyl-2-nitrobenzoic acid.[4]

Materials:

-

5-methyl-2-nitrobenzoic acid

-

Silver sulfate (B86663) (Ag2SO4)

-

Copper acetate (B1210297) (Cu(OAc)2)

-

2,9-dimethyl-1,10-o-phenanthroline (ligand)

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

To a reaction tube equipped with a magnetic stirrer, sequentially add 6.2 mg of silver sulfate, 36.3 mg of copper acetate, 12.5 mg of 2,9-dimethyl-1,10-o-phenanthroline, 36.2 mg of 5-methyl-2-nitrobenzoic acid, and 17.5 mg of sodium chloride in 4 mL of dimethyl sulfoxide.[4]

-

Heat the reaction mixture in an oil bath at 160 °C and stir for 24 hours under an oxygen atmosphere.[4]

-

After completion, quench the reaction by adding an appropriate amount of distilled water.[4]

-

Extract the product three times with 10 mL of ethyl acetate each time.[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[4]

This procedure reportedly yields 14.8 mg of this compound (a 43% yield).[4]

Analytical Method: Reverse-Phase HPLC

2-chloro-4-methyl-1-nitrobenzene can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[5]

Conditions:

-

Column: Newcrom R1 HPLC column[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Detection: This method is suitable for UV-Vis detection and can be adapted for mass spectrometry.[5]

This method is scalable and can be employed for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

Applications in Research and Development

2-chloro-4-methyl-1-nitrobenzene serves as a valuable intermediate in organic synthesis. A notable application is in the synthesis of quinoxaline (B1680401) derivatives. These derivatives are being developed as positron emission tomography (PET) radiotracers for imaging the N-Methyl-D-aspartate (NMDA) receptor, which is significant for neuroscience research and drug development targeting neurological disorders.[4]

As a class of compounds, chlorinated nitroaromatics are crucial building blocks for the synthesis of a wide range of heterocyclic compounds and other industrial chemicals.[6]

Safety and Handling

2-chloro-4-methyl-1-nitrobenzene is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][3] It is essential to handle this chemical with appropriate safety precautions.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Use chemical safety goggles or face shields.[3][7]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable dust mask (e.g., N95).[3][7]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Visualized Workflow

The following diagram illustrates the synthesis protocol for 2-chloro-4-methyl-1-nitrobenzene.

Caption: Synthesis workflow for 2-chloro-4-methyl-1-nitrobenzene.

References

- 1. This compound | C7H6ClNO2 | CID 123478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-氯-4-硝基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 38939-88-7 [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

3-Chloro-4-nitrotoluene molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of 3-Chloro-4-nitrotoluene. It is intended to serve as a technical resource for professionals in research and development.

Molecular Identity and Structure

This compound, with the IUPAC name 2-chloro-4-methyl-1-nitrobenzene , is an aromatic organic compound. It serves as a key intermediate in the synthesis of various more complex molecules, particularly in the pharmaceutical and dye industries.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier Type | Value |

| IUPAC Name | 2-chloro-4-methyl-1-nitrobenzene |

| Common Name | This compound |

| CAS Number | 38939-88-7[1] |

| Molecular Formula | C₇H₆ClNO₂[1][2] |

| Molecular Weight | 171.58 g/mol [2] |

| SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl[2] |

| InChI | InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3[2] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid / Light yellow liquid | [3][4] |

| Melting Point | 24-28 °C | [3] |

| Boiling Point | 219 °C (at 760 mmHg) | [3] |

| Density | ~1.3 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.564 | [3] |

| LogP | 2.84 | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [5] |

Table 3: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ) | Multiplicity & Coupling Constant (J) |

| ¹H NMR | 7.81 ppm | d, J=8.3Hz (1H) |

| 7.35 ppm | s (1H) | |

| 7.19 ppm | d, J=8.2Hz (1H) | |

| 2.42 ppm | s (3H, -CH₃) | |

| ¹³C NMR | 144.7, 132.2, 128.1, 127.1, 125.7, 21.1 | N/A |

| Data sourced from Guidechem[2]. |

Experimental Protocols

Synthesis of this compound

Method 1: Chlorination of 4-Nitrotoluene (B166481)

This industrial method involves the direct chlorination of 4-nitrotoluene using gaseous chlorine in the presence of an iodine catalyst.[6]

Protocol:

-

Charge a reaction vessel with 4-nitrotoluene.

-

Add 0.3% to 1% by weight of iodine relative to the 4-nitrotoluene.

-

Heat the mixture to a temperature between 60°C and 80°C.

-

Introduce gaseous chlorine into the reaction mixture. Approximately 0.9 to 1.0 mole of chlorine is used per mole of 4-nitrotoluene.

-

Monitor the reaction progress by gas chromatography until the desired conversion is achieved.

-

Upon completion, cool the reaction mixture.

-

Wash the mixture with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.

-

Further wash with water to remove any remaining inorganic impurities.

-

The resulting organic layer is primarily 2-chloro-4-nitrotoluene (B140621) (the IUPAC name for this compound), which can be further purified by distillation if required.

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: Reverse-Phase HPLC

A common method for analyzing the purity of this compound and related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][7]

Protocol:

-

System Preparation:

-

HPLC System: Standard HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acid modifier. For MS compatibility, 0.1% formic acid is used; otherwise, phosphoric acid can be employed.[1][7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume of the prepared sample (e.g., 10 µL).

-

Record the chromatogram and determine the retention time and peak area for purity assessment and quantification against a standard.

-

Caption: Experimental workflow for HPLC analysis.

Applications and Biological Context

This compound is primarily an intermediate in organic synthesis.[4] Its utility is significant in the development of:

-

Pharmaceuticals: It is used in the synthesis of quinoxaline (B1680401) derivatives, which are being developed as positron emission tomography (PET) radiotracers for imaging N-Methyl-D-aspartate (NMDA) receptors.[8]

-

Agrochemicals: It serves as a building block for certain herbicides and pesticides.

-

Dyes and Pigments: It is a precursor in the manufacturing of various dyes.

The relevance to drug development is highlighted by its use in creating tools to study the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.[2][3] Dysfunctional NMDA receptor signaling is implicated in numerous neurological disorders.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind, and for the cell membrane to be depolarized to remove a magnesium ion (Mg²⁺) block.[3] This allows calcium ions (Ca²⁺) to flow into the neuron, acting as a second messenger to trigger downstream signaling cascades, such as the activation of CaMKII, which is critical for long-term potentiation (LTP) and memory formation.[4]

Caption: Simplified NMDA receptor signaling pathway.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed.[3] |

| Hazard Class | Acute Toxicity 4 (Oral) | [3] |

| GHS classification may vary based on supplier and concentration. |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable dust mask (type N95) or respirator.[3]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[9]

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chloro-4-nitrotoluene from 3-Chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-chloro-4-nitrotoluene, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes, starting from 3-chlorotoluene (B144806).[1] This document outlines the core chemical principles, experimental protocols, and data related to the nitration of 3-chlorotoluene.

Introduction

This compound, also known as 2-chloro-4-methyl-1-nitrobenzene, is an aryl halide whose chemical and biological properties are significantly influenced by the presence of the halogen group.[2] Aryl halides are crucial structural motifs in many pharmaceuticals and serve as versatile starting materials in organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[2] The synthesis of this compound from 3-chlorotoluene is primarily achieved through electrophilic aromatic substitution, specifically nitration.

Reaction Principle: Electrophilic Aromatic Substitution

The nitration of 3-chlorotoluene involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution.[3][4] The reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

The regioselectivity of the nitration of 3-chlorotoluene is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the chloro group (-Cl) and the methyl group (-CH₃). The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, yet also ortho-, para-director.[7][8] The interplay of these electronic and steric effects leads to the formation of a mixture of isomers.

Experimental Protocol: Nitration of 3-Chlorotoluene

The following protocol is a representative method for the synthesis of this compound from 3-chlorotoluene.[2]

Materials:

-

3-chlorotoluene

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice acetic acid

-

Ether

-

Anhydrous sodium sulfate

-

Water

-

Brine

Procedure:

-

A solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) is prepared.[2]

-

The solution is cooled to 0°C in an ice bath.[2]

-

Concentrated nitric acid (16 mL) is added slowly to the cooled solution.[2]

-

The resulting mixture is stirred for 24 hours, during which the temperature is allowed to rise to room temperature.[2]

-

After 24 hours, the reaction mixture is poured into ice-water.[2]

-

The aqueous mixture is partitioned between water and ether.[2]

-

The aqueous phase is separated, and the organic extract is collected.[2]

-

The organic layer is washed sequentially with water and brine.[2]

-

The washed organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by vacuum evaporation to yield a yellow oily residue.[2]

-

The crude product is purified by column chromatography on silica (B1680970) gel to separate the isomers.[2]

Data Presentation

The direct nitration of 3-chlorotoluene yields a mixture of isomers. The primary products are this compound and 5-chloro-2-nitrotoluene (B1630819) (incorrectly named as 4-chloro-2-methyl-1-nitrobenzene in one source).[2]

| Product | Yield |

| This compound | 14% |

| 5-Chloro-2-nitrotoluene | 39% |

Table 1: Product distribution from the nitration of 3-chlorotoluene.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Regioselectivity of 3-Chlorotoluene Nitration

The nitration of 3-chlorotoluene can theoretically yield four different isomers due to the directing effects of the chloro and methyl groups. The following diagram shows the starting material and the possible mononitrated products.

Caption: Regioselectivity in the nitration of 3-chlorotoluene.

Conclusion

The synthesis of this compound from 3-chlorotoluene via direct nitration is a feasible but non-selective process, yielding a mixture of isomers that necessitates purification. The provided experimental protocol offers a clear pathway for this synthesis. Understanding the principles of electrophilic aromatic substitution and the directing effects of substituents is crucial for predicting and controlling the outcome of such reactions. Further optimization of reaction conditions could potentially improve the yield and selectivity for the desired this compound isomer.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. cerritos.edu [cerritos.edu]

- 4. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]

- 5. p-chlorotoluene on nitration gives: - askIITians [askiitians.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 3-chloro-4-nitrotoluene, a key intermediate in various synthetic processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Factors influencing solubility include the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Mole Fraction (x) - Illustrative |

| Methanol | 25 | 15.2 | 0.058 |

| 40 | 25.8 | 0.095 | |

| Ethanol | 25 | 12.5 | 0.042 |

| 40 | 21.3 | 0.070 | |

| Acetone | 25 | 45.1 | 0.135 |

| 40 | 72.3 | 0.205 | |

| Ethyl Acetate | 25 | 38.9 | 0.102 |

| 40 | 65.7 | 0.165 | |

| Toluene (B28343) | 25 | 55.6 | 0.138 |

| 40 | 90.1 | 0.212 | |

| Chloroform | 25 | 62.3 | 0.098 |

| 40 | 101.5 | 0.154 | |

| Benzene | 25 | 52.8 | 0.132 |

| 40 | 85.9 | 0.204 |

Disclaimer: The data presented in this table is for illustrative purposes only and has not been derived from experimental measurements. Actual solubility values may vary.

Qualitative assessments indicate that this compound, a substituted aromatic compound, is expected to be sparingly soluble in water and more soluble in organic solvents.[1] The presence of the nitro group and the chlorine atom contributes to its polarity, while the toluene backbone provides non-polar character, allowing for solubility in a range of organic solvents.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.[3][4] This method is robust and relies on the accurate measurement of mass.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Conical flask with a stopper

-

Thermostatically controlled water bath or incubator

-

Filter paper (pore size appropriate to retain the solid)

-

Funnel

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance (accurate to ±0.0001 g)

-

Spatula

-

Pipette and pipette bulb

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent to a conical flask.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid at the bottom of the flask indicates that a saturated solution has been formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C or 40 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with intermittent shaking, to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette. Ensure no solid particles are transferred.

-

Filter the withdrawn sample through a pre-wetted filter paper to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the combined mass of the evaporation dish and the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute can accelerate this process.

-

Once the solvent has completely evaporated, a solid residue of this compound will remain.

-

Dry the evaporation dish containing the residue to a constant weight in a drying oven.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Data Calculation:

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Mass of the solute (this compound): (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent) * 100

-

Mole Fraction (x): To calculate the mole fraction, first convert the mass of the solute and solvent to moles using their respective molar masses.

-

Moles of solute = Mass of solute / Molar mass of this compound (171.58 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction of solute (x) = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents, complete with a detailed experimental protocol for its determination. While quantitative data remains a subject for further experimental investigation, the provided information serves as a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences.

References

Spectral Profile of 3-Chloro-4-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-4-nitrotoluene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | 7.81 | Doublet (d) | 8.3 |

| H-2 | 7.35 | Singlet (s) | - |

| H-6 | 7.19 | Doublet (d) | 8.2 |

| -CH₃ | 2.42 | Singlet (s) | - |

Data obtained in CDCl₃ at 400MHz.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-4 | 144.7 |

| C-3 | 132.2 |

| C-1 | 128.1 |

| C-6 | 127.1 |

| C-2 | 125.7 |

| -CH₃ | 21.1 |

Data obtained in CDCl₃ at 100MHz.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the nitro group, the carbon-chlorine bond, and the aromatic ring. The following major peaks have been identified from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | Aromatic C-H Stretch |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~830 | C-Cl Stretch |

| ~800-600 | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragmentation peaks that provide structural information. The monoisotopic mass of this compound is 171.0087061 Da.[2]

| m/z | Assignment |

| 171/173 | [M]⁺/ [M+2]⁺ (Molecular ion peak and its isotope) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument for proton NMR and a 100 MHz instrument for carbon NMR.[1]

Infrared Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or a thin film can be prepared. The gas-phase spectrum referenced was obtained from the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The molecule is ionized, typically by electron impact (EI), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Visualization of Spectral Data Correlation

The following diagram illustrates the chemical structure of this compound and highlights the key atoms and functional groups that give rise to the characteristic spectral data.

Caption: Chemical structure of this compound with key spectral correlations.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 3-Chloro-4-nitrotoluene (CAS No: 38939-88-7). The information is intended to equip laboratory and drug development professionals with the necessary knowledge to handle this chemical compound safely.

Chemical Identification and Properties

This compound is a specialized chemical compound used as an intermediate in various synthetic processes, including the production of pharmaceuticals, agrochemicals, and dyes.[1][2] It is also known by synonyms such as 2-chloro-4-methyl-1-nitrobenzene.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 38939-88-7 | [1][3][4] |

| EC Number | 254-199-6 | [3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| IUPAC Name | 2-chloro-4-methyl-1-nitrobenzene | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Liquid or Solid | [1][4] |

| Appearance | Yellow | [4] |

| Melting Point | 24-28 °C | [1][2] |

| Boiling Point | 219 °C - 273.4 °C at 760 mmHg | [1][2] |

| Density | ~1.3 g/cm³ | [1] |

| Flash Point | 119.1 °C | [1] |

| Water Solubility | Insoluble | [4] |

| Refractive Index | n20/D 1.564 - 1.570 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation.[4] It is also known to cause skin and serious eye irritation.[4]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Hazard Pictogram: GHS07 (Exclamation mark)

Toxicological Information

The primary toxicological concerns for this compound are its acute effects. It is categorized as harmful if swallowed, inhaled, or if it comes into contact with skin.[4] Prolonged or repeated exposure may cause damage to organs.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data cited in safety data sheets are typically not published within the SDS itself. The presented data is generally derived from standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

For example:

-

Acute Oral Toxicity studies are often conducted based on OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals and observing them for a set period for signs of toxicity and mortality.

-

Skin Irritation/Corrosion tests typically follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of an animal and observing for effects like erythema and edema over a period of time.

-

Eye Irritation/Corrosion studies are guided by OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to an animal's eye to assess the potential for irritation or damage.

For specific experimental details, researchers should consult the primary toxicological literature or testing reports associated with the substance's registration, such as those submitted to regulatory bodies like the European Chemicals Agency (ECHA).

First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure. Medical personnel should be made aware of the material involved and take precautions to protect themselves.[4]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] If irritation persists, seek medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs or you feel unwell, call a poison center or doctor.[6] Contaminated clothing should be removed and washed before reuse.[4]

-

Inhalation: Remove the victim to fresh air and keep them in a position comfortable for breathing.[4][5] Call a poison center or doctor if you feel unwell.[4]

-

Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Immediately call a poison center or doctor.[7]

Caption: First aid workflow following exposure to this compound.

Firefighting Measures

While not easily ignited, this compound is combustible.[7]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][7][8][9] For large fires, water spray, fog, or regular foam is recommended.[10]

-

Unsuitable Extinguishing Media: Avoid using a heavy water stream as it may spread the fire.[5]

-

Hazardous Combustion Products: Burning may produce toxic and corrosive gases, such as nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

In case of a spill, proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[4] Evacuate unnecessary personnel from the area.[12]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or the soil.[4][12]

-

Methods for Containment and Cleaning Up: For liquid spills, soak up with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4] Collect the material and place it in suitable, closed containers for disposal.[4]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment.[4] Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing, and prevent inhalation and ingestion.[4] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Protect from moisture as the material is hygroscopic.[4] Store under an inert atmosphere.[4]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[13] Eyewash stations and safety showers should be located close to the workstation.[6][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[6][13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6] Inspect gloves for chemical compatibility and integrity before use.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][13] A recommended filter type is an organic gases and vapors filter (Type A, Brown).[6]

-

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal conditions but is hygroscopic (absorbs moisture from the air).[4]

-

Reactivity: No hazardous reactions are expected under normal processing.[4]

-

Conditions to Avoid: Exposure to moist air or water and incompatible products.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides, carbon oxides, and hydrogen chloride gas.[7][11]

References

- 1. innospk.com [innospk.com]

- 2. This compound | 38939-88-7 [chemicalbook.com]

- 3. This compound | C7H6ClNO2 | CID 123478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aarti-industries.com [aarti-industries.com]

- 6. fishersci.com [fishersci.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4-Chloro-3-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-4-nitrotoluene as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-chloro-4-nitrotoluene, a pivotal intermediate in the landscape of modern organic synthesis. Its unique substitution pattern, featuring a chloro, a nitro, and a methyl group on an aromatic ring, endows it with specific reactivity that is strategically exploited in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] This guide details its physicochemical properties, synthesis protocols, key chemical transformations, and safety considerations, presenting quantitative data and experimental methodologies to support advanced research and development.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis, including reaction setup, purification, and storage. The key properties are summarized below.

| Property | Value |

| IUPAC Name | 2-Chloro-4-methyl-1-nitrobenzene[3] |

| Synonyms | This compound, 2-chloro-4-methylnitrobenzene[3] |

| CAS Number | 38939-88-7[3][4] |

| Molecular Formula | C₇H₆ClNO₂[3][4][5] |

| Molecular Weight | 171.58 g/mol [3][4] |

| Appearance | Solid[4] |

| Melting Point | 24-28 °C (lit.)[4][6] |

| Boiling Point | 219 °C (lit.)[4][6] |

| Refractive Index (n20/D) | 1.564 (lit.)[4][6] |

| ¹H NMR (400MHz, CDCl₃) | δ 7.81 (d, J=8.3Hz, 1H), 7.35 (s, 1H), 7.19 (d, J=8.2Hz, 1H), 2.42 (s, 3H)[1] |

| ¹³C NMR (100MHz, CDCl₃) | δ 144.7, 132.2, 128.1, 127.1, 125.7, 21.1[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The selection of a specific method depends on factors such as starting material availability, desired purity, and scalability. Two prominent methods are detailed below.

Method 1: Nitration of 3-Chlorotoluene (B144806)

This method involves the electrophilic aromatic substitution of 3-chlorotoluene using a nitrating agent. The directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups lead to a mixture of isomers, including the desired this compound.

-

A solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) is prepared and cooled to 0°C in an ice bath.[1]

-

Concentrated nitric acid (16 mL) is added slowly to the cooled mixture while maintaining the temperature at 0°C.[1]

-

The resulting mixture is stirred for 24 hours, allowing the temperature to gradually rise to room temperature.[1]

-

Upon completion, the reaction mixture is poured into ice water.[1]

-

The product is partitioned between water and diethyl ether. The aqueous phase is separated, and the organic layer is collected.[1]

-

The organic extract is washed sequentially with water and brine, then dried over anhydrous sodium sulfate (B86663).[1]

-

The solvent is removed by vacuum evaporation to yield a yellow oily residue.[1]

-

The crude product is purified by silica (B1680970) gel column chromatography to separate the isomers, affording this compound (1.22 g, 14% yield) and 4-chloro-2-methyl-1-nitrobenzene (3.39 g, 39% yield).[1]

Method 2: Copper-Catalyzed Decarboxylative Chlorination

This method provides an alternative route from 5-methyl-2-nitrobenzoic acid, utilizing a copper-catalyzed decarboxylation-chlorination reaction.

-

To a Schlenk reaction tube equipped with a magnetic stirrer, add silver sulfate (6.2 mg), copper(II) acetate (B1210297) (36.3 mg), 2,9-dimethyl-1,10-phenanthroline (12.5 mg), 5-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg).[1][6]

-

Add dimethyl sulfoxide (B87167) (DMSO, 4 mL) as the solvent.[1][6]

-

The reaction mixture is heated in an oil bath to 160°C and stirred for 24 hours under an oxygen atmosphere.[1][6]

-

After completion, the reaction is quenched by the addition of distilled water.[1][6]

-

The product is extracted three times with ethyl acetate (10 mL each).[1][6]

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 14.8 mg of this compound (43% yield).[1][6]

Caption: Synthetic routes to this compound.

Core Reactions as a Synthetic Intermediate

This compound is a versatile building block due to the distinct reactivity of its functional groups. The primary transformations involve the reduction of the nitro group and nucleophilic substitution of the chlorine atom.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of its nitro group to an amine, yielding 3-chloro-4-toluidine (also named 2-chloro-4-methylaniline).[7] This product is a crucial precursor for various azo dyes and pigments.[7][8] The reduction must be performed under conditions that selectively target the nitro group without causing dehalogenation.

This industrial process uses iron metal in an acidic medium.[7]

-

Prepare a suspension of 60 mesh iron powder (2220 g) in water (2220 mL) in a suitable reaction vessel.[7]

-

Heat the suspension to 70°C and add 20 Bé hydrochloric acid (222 mL).[7]

-

Heat the acidic iron slurry to its reflux temperature.[7]

-

Slowly add crude this compound (referred to as 2-chloro-4-nitrotoluene (B140621) in the patent) over a two-hour period, either as a molten liquid or a solid powder.[7]

-

Maintain the reaction mixture at reflux with stirring for an additional five hours, or until the reaction is complete (completion can be monitored by the disappearance of the yellow color in the reflux condensate or by vapor phase chromatography).[7]

-

After completion, cool the mixture to 80°C and add 24% aqueous sodium hydroxide (B78521) solution (300 mL) to make it alkaline.[7]

-

The product, 3-chloro-4-toluidine, is isolated from the alkaline mixture by steam distillation.[7] An overall yield of 75% based on the starting nitrotoluene has been reported.[7]

Other common reducing agents for this transformation include tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid, and catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), although care must be taken to avoid dehalogenation with the latter.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the chlorine atom, which is ortho to it, for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to introduce diverse functionalities. While SNAr reactions are well-documented for isomers like 4-chloro-3-nitrotoluene, the same principle applies here, enabling the construction of more complex molecular architectures. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[11]

Caption: Key synthetic transformations of this compound.

Applications in Multi-Step Synthesis

The utility of this compound is demonstrated by its role as a precursor in the synthesis of valuable downstream products.

-

Dyes and Pigments: As detailed, the reduction product, 3-chloro-4-toluidine, is a key intermediate for pigments.[7] For example, it is used to produce 6-amino-4-chloro-m-toluenesulfonic acid via sulfonation, which, after diazotization, is coupled with compounds like β-naphthol to create important industrial pigments such as Pigment Red 48.[7]

-

Pharmaceuticals: The compound serves as a building block for creating complex molecules with potential biological activity.[2] It is used in the synthesis of quinoxaline (B1680401) derivatives, which are being developed as positron emission tomography (PET) radiotracers for imaging N-Methyl-D-aspartate (NMDA) receptors in the brain.[6]

-

Agrochemicals: The structural motif of this compound is incorporated into various compounds designed for crop protection.[2]

Caption: Logical workflow from starting materials to final products.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[3][4] | P264: Wash hands thoroughly after handling.[12] P270: Do not eat, drink or smoke when using this product.[3][12] P301+P317: IF SWALLOWED: Get medical help.[12] |

| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin)[13] | P280: Wear protective gloves/protective clothing.[12][13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] |

| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled)[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[13] | - |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation)[13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical safety goggles, and impervious gloves is mandatory when handling this compound.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15]

References

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H6ClNO2 | CID 123478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 38939-88-7 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 38939-88-7 [chemicalbook.com]

- 7. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

- 8. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloro-3-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. 3-Nitro-4-chlorotoluene CAS 89-60-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Researcher's Guide to 3-Chloro-4-nitrotoluene: A Key Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-nitrotoluene, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical properties, commercial availability, and key synthetic transformations, with a focus on its role in the synthesis of bioactive molecules. Experimental protocols and pathway visualizations are included to assist researchers in its practical application.

Introduction

This compound (CAS No. 38939-88-7) is an aromatic organic compound that serves as a crucial starting material and intermediate in the synthesis of a wide range of chemical entities, including active pharmaceutical ingredients (APIs), dyes, and pigments. Its chemical structure, featuring a chlorinated and nitrated toluene (B28343) backbone, offers multiple reaction sites for functional group manipulation, making it a valuable tool for medicinal chemists and process development scientists.

One of the primary applications of this compound in drug discovery is as a precursor to substituted quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This guide will explore the synthetic pathway from this compound to a representative quinoxaline structure, providing detailed experimental procedures.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Researchers should always consult the Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38939-88-7 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Solid |

| Melting Point | 24-28 °C (lit.) |

| Boiling Point | 219 °C (lit.) |

| Purity | ≥97% |

Safety Information: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and is an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Commercial Suppliers

This compound with a purity of 97% or higher is readily available from several commercial chemical suppliers. A selection of prominent suppliers is listed in Table 2. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and impurity profile of a specific batch.

Table 2: Commercial Suppliers of this compound (≥97% Purity)

| Supplier | Product Number | Purity |

| Sigma-Aldrich (MilliporeSigma) | 643963 | 97% |

| TCI Chemical | C2277 | >98.0% (GC) |

| ChemicalBook | Varies | Up to 99% |

Synthetic Applications in Drug Development

A critical application of this compound in pharmaceutical synthesis is its conversion to 3-chloro-4-toluidine, which then serves as a precursor for the construction of heterocyclic scaffolds like quinoxalines. The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocol: Reduction of this compound to 3-chloro-4-toluidine

The reduction of the nitro group in this compound to an amine is a fundamental step. A common and effective method involves the use of iron powder in an acidic medium.

Materials:

-

This compound

-

Iron powder

-

Hexafluoroisopropanol (HFIP)

-

2N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction tube or round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a suitable reaction vessel, add this compound (1 equivalent), hexafluoroisopropanol (HFIP, 10 equivalents), and iron powder (5 equivalents).

-

Stir the mixture and slowly add a 2N aqueous solution of hydrochloric acid.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain 3-chloro-4-toluidine.

Experimental Protocol: Synthesis of 6-Chloro-7-methyl-2-phenylquinoxaline from 3-chloro-4-toluidine

This protocol describes the synthesis of a substituted quinoxaline from 3-chloro-4-toluidine and an α-haloketone, demonstrating the utility of this compound as a precursor to this important class of heterocycles. This procedure is adapted from a general method for quinoxaline synthesis.

Materials:

-

3-chloro-4-toluidine

-

Phenacyl bromide (or another suitable α-haloketone)

-

Tetrahydrofuran (B95107) (THF)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

In a reaction flask, dissolve an equimolar amount of 3-chloro-4-toluidine and phenacyl bromide in tetrahydrofuran (THF).

-

Add pyridine as a catalyst to the reaction mixture.

-

Stir the reaction at room temperature for approximately 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel to yield the desired 6-chloro-7-methyl-2-phenylquinoxaline.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical workflows discussed in this guide.

Figure 1: Synthetic pathway from 4-Nitrotoluene to a substituted quinoxaline.

Figure 2: Experimental workflow for the synthesis of a quinoxaline derivative.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for pharmaceutical research and development. Its straightforward conversion to key intermediates, such as 3-chloro-4-toluidine, provides a reliable entry point for the synthesis of complex heterocyclic structures, most notably quinoxalines. The experimental protocols and workflows provided in this guide are intended to facilitate the use of this valuable compound in the discovery and development of new therapeutic agents. As with all chemical syntheses, appropriate safety precautions and analytical characterization are paramount for successful and reproducible results.

References

An In-depth Technical Guide to 3-Chloro-4-nitrotoluene and Its Isomers for Researchers and Drug Development Professionals

Introduction